1,4,7,10-Tetraoxacyclododecane 1,4,7,10-Tetraoxacyclododecane 12-crown-4 is a crown ether that is cyclododecane in which the carbon atoms at positions 1, 4, 7 and 10 have been replaced by oxygen atoms. It is a crown ether and a saturated organic heteromonocyclic parent.
Brand Name: Vulcanchem
CAS No.: 294-93-9
VCID: VC0515683
InChI: InChI=1S/C8H16O4/c1-2-10-5-6-12-8-7-11-4-3-9-1/h1-8H2
SMILES: C1COCCOCCOCCO1
Molecular Formula: C8H16O4
Molecular Weight: 176.21 g/mol

1,4,7,10-Tetraoxacyclododecane

CAS No.: 294-93-9

Inhibitors

VCID: VC0515683

Molecular Formula: C8H16O4

Molecular Weight: 176.21 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

1,4,7,10-Tetraoxacyclododecane - 294-93-9

CAS No. 294-93-9
Product Name 1,4,7,10-Tetraoxacyclododecane
Molecular Formula C8H16O4
Molecular Weight 176.21 g/mol
IUPAC Name 1,4,7,10-tetraoxacyclododecane
Standard InChI InChI=1S/C8H16O4/c1-2-10-5-6-12-8-7-11-4-3-9-1/h1-8H2
Standard InChIKey XQQZRZQVBFHBHL-UHFFFAOYSA-N
SMILES C1COCCOCCOCCO1
Canonical SMILES C1COCCOCCOCCO1
Appearance Solid powder
Melting Point 16.0 °C
Description 12-crown-4 is a crown ether that is cyclododecane in which the carbon atoms at positions 1, 4, 7 and 10 have been replaced by oxygen atoms. It is a crown ether and a saturated organic heteromonocyclic parent.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 12-Crown-4; 12Crown4; 12 Crown 4; 12-C-4; 12C4; 12 C 4; 12-Crown-4 ether
Reference 1: Wang YM, Ju XJ, Liu Z, Xie R, Wang W, Wu JF, Zhang YQ, Chu LY. Competitive molecular-/ion-recognition responsive characteristics of poly(N-isopropylacrylamide-co-benzo-12-crown-4-acrylamide) copolymers with benzo-12-crown-4 as both guest and host units. Macromol Rapid Commun. 2014 Jul;35(14):1280-6. doi: 10.1002/marc.201400054. Epub 2014 Apr 9. Erratum in: Macromol Rapid Commun. 2014 Dec;35(24):2101. PubMed PMID: 24719381.
2: Tripathi G, Ramanathan G. Structures and conformation of a benzo-12-crown-4 containing dipeptide. Biopolymers. 2015 May;104(3):148-55. doi: 10.1002/bip.22614. PubMed PMID: 25645572.
3: Agrawal N, Skelton AA. 12-Crown-4 Ether Disrupts the Patient Brain-Derived Amyloid-β-Fibril Trimer: Insight from All-Atom Molecular Dynamics Simulations. ACS Chem Neurosci. 2016 Oct 19;7(10):1433-1441. Epub 2016 Aug 11. PubMed PMID: 27454141.
4: Reuter K, Buchner MR, Thiele G, von Hänisch C. Stable Alkali-Metal Complexes of Hybrid Disila-Crown Ethers. Inorg Chem. 2016 May 2;55(9):4441-7. doi: 10.1021/acs.inorgchem.6b00267. Epub 2016 Apr 15. PubMed PMID: 27082743.
5: Elvidge BR, Arndt S, Zeimentz PM, Spaniol TP, Okuda J. Cationic rare-earth metal trimethylsilylmethyl complexes supported by THF and 12-crown-4 ligands: synthesis and structural characterization. Inorg Chem. 2005 Sep 19;44(19):6777-88. PubMed PMID: 16156637.
6: Kaneko F, Kashihara N, Tsuchida T, Okuyama K. Complexation of syndiotactic polystyrene with 12-crown-4. Macromol Rapid Commun. 2010 Mar 16;31(6):554-7. doi: 10.1002/marc.200900719. Epub 2009 Dec 23. PubMed PMID: 21590941.
7: Esenpınar AA, Durmuş M, Bulut M. Chromenone 12-crown-4 substituted zinc phthalocyanine complexes: investigation of spectral, photophysical and photochemical properties. Spectrochim Acta A Mol Biomol Spectrosc. 2011 Oct 15;81(1):690-7. doi: 10.1016/j.saa.2011.07.003. Epub 2011 Jul 7. PubMed PMID: 21795111.
8: Akutagawa T, Hasegawa T, Nakamura T, Takeda S, Inabe T, Sugiura K, Sakata Y, Underhill AE. M+(12-crown-4) supramolecular cations (M+ = Na+, K+, Rb+, and NH4+) within Ni(2-thioxo-1,3-dithiole-4,5-dithiolate)2 molecular conductor. Inorg Chem. 2000 Jun 12;39(12):2645-51. PubMed PMID: 11197021.
9: Akutagawa T, Motokizawa T, Matsuura K, Nishihara S, Noro S, Nakamura T. Structural phase transition of magnetic [Ni(dmit)2]- salts induced by supramolecular cation structures of (M+)([12]crown-4)2. J Phys Chem B. 2006 Mar 30;110(12):5897-904. PubMed PMID: 16553396.
10: Wilcox K, Pacey GE. Chromogenic benzo- and monoaza-12-crown-4, 13-crown-4 and 14-crown-4 lithium-selective crown ethers. Talanta. 1991 Nov;38(11):1315-24. PubMed PMID: 18965304.
11: Masiker MC, Mayne CL, Boone BJ, Orendt AM, Eyring EM. 7Li NMR chemical shift titration and theoretical DFT calculation studies: solvent and anion effects on second-order complexation of 12-crown-4 and 1-aza-12-crown-4 with lithium cation in several aprotic solvents. Magn Reson Chem. 2010 Feb;48(2):94-100. doi: 10.1002/mrc.2542. PubMed PMID: 19950215.
12: Gao K, Xu C, Cui Z, Liu C, Gao L, Li C, Wu D, Cai HL, Wu XS. The growth mechanism and ferroelectric domains of diisopropylammonium bromide films synthesized via 12-crown-4 addition at room temperature. Phys Chem Chem Phys. 2016 Mar 21;18(11):7626-31. doi: 10.1039/c6cp00568c. PubMed PMID: 26956668.
13: Chu IK, Siu SO, Lam CN, Chan JC, Rodriquez CF. Formation of molecular radical cations of aliphatic tripeptides from their complexes with CuII(12-crown-4). Rapid Commun Mass Spectrom. 2004;18(16):1798-802. PubMed PMID: 15329872.
14: Harrington JM, Jones SB, White PH, Hancock RD. Possible role of relativistic effects in the plasticity of the coordination geometry of cadmium(II). A voltammetric study of the stability of the complexes of cadmium(II) with 12-crown-4,15-crown-5 and 18-crown-6 in aqueous solution and the structures of [Cd(benzo-18-crown-6)(NCS)(2)] and [K(18-crown-6)][Cd(SCN)(3)]. Inorg Chem. 2004 Jul 12;43(14):4456-63. PubMed PMID: 15236559.
15: Inokuchi Y, Nakatsuma M, Kida M, Ebata T. Conformation of Alkali Metal Ion-Benzo-12-Crown-4 Complexes Investigated by UV Photodissociation and UV-UV Hole-Burning Spectroscopy. J Phys Chem A. 2016 Aug 18;120(32):6394-401. doi: 10.1021/acs.jpca.6b06626. Epub 2016 Aug 4. PubMed PMID: 27459367.
16: Habata Y, Yamada S, Osaka F. Crown bowl: metallocyclophane by self-assembly of 4'-pyridylmethyl-armed 12-crown-4 ethers with Ag+ ions. Inorg Chem. 2006 Feb 6;45(3):987-91. PubMed PMID: 16441104.
17: Alizadeh N. A comparison of complexation of Li+ ion with macrocyclic ligands 15-crown-5 and 12-crown-4 in binary nitromethane-acetonitrile mixtures by using lithium-7 NMR technique and ab initio calculation. Spectrochim Acta A Mol Biomol Spectrosc. 2011 Jan;78(1):488-93. doi: 10.1016/j.saa.2010.11.014. Epub 2010 Nov 23. PubMed PMID: 21146449.
18: Yu HR, Hu JQ, Lu XH, Ju XJ, Liu Z, Xie R, Wang W, Chu LY. Insights into the effects of 2:1 "sandwich-type" crown-ether/metal-ion complexes in responsive host-guest systems. J Phys Chem B. 2015 Jan 29;119(4):1696-705. doi: 10.1021/jp5079423. Epub 2015 Jan 17. PubMed PMID: 25562507.
19: Pacey GE, Wu YP. Ion-pair extractions with 12-crown-4 and its analogues. Talanta. 1984 Mar;31(3):165-8. PubMed PMID: 18963560.
20: Danis JA, Lin MR, Scott BL, Eichhorn BW, Runde WH. Coordination trends in alkali metal crown ether uranyl halide complexes: the series [A(crown)]2[UO(2)X(4)] where A=Li, Na, K and X=Cl, Br. Inorg Chem. 2001 Jul 2;40(14):3389-94. PubMed PMID: 11421684.
PubChem Compound 9269
Last Modified Nov 11 2021
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